

Technical Guide: Methyl Isoquinoline-1-carboxylate (CAS No. 27104-72-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl isoquinoline-1-carboxylate*

Cat. No.: B1321313

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl isoquinoline-1-carboxylate**, a heterocyclic compound of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of the biological activities associated with the broader isoquinoline scaffold, highlighting potential areas for future research.

Chemical Identity and Properties

Methyl isoquinoline-1-carboxylate is a derivative of isoquinoline, a structural isomer of quinoline, with a methyl ester group at the 1-position.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
CAS Number	27104-72-9	[1] [2]
Molecular Formula	C ₁₁ H ₉ NO ₂	[1] [2]
Molecular Weight	187.19 g/mol	[1] [2]
IUPAC Name	methyl isoquinoline-1-carboxylate	[1]
Synonyms	Isoquinoline-1-carboxylic acid methyl ester, Methyl 1-isoquinolinecarboxylate	[1] [2]
Physical Form	Liquid (at room temperature)	
Storage	Sealed in a dry environment at room temperature.	[2]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	2.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Exact Mass	187.063328530 Da	[1]
Topological Polar Surface Area	39.2 Å ²	[1]
Heavy Atom Count	14	[1]

Synthesis of Methyl Isoquinoline-1-carboxylate

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Reissert reactions.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) The Reissert reaction, in particular, provides a direct route to functionalize the 1-position of the isoquinoline ring and is a common method for preparing isoquinoline-1-carboxylic acids and their derivatives.[\[12\]](#)

Experimental Protocol: Synthesis via Reissert Reaction followed by Esterification

This protocol outlines a general two-step procedure for the synthesis of **Methyl isoquinoline-1-carboxylate**. The first step involves the formation of isoquinoline-1-carboxylic acid via a Reissert-Kaufmann type reaction, followed by esterification.

Step 1: Synthesis of Isoquinoline-1-carboxylic Acid (a Reissert-Kaufmann approach)

- Materials: Isoquinoline, Potassium Cyanide (KCN), Benzoyl Chloride, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
- Procedure:
 - In a two-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, dissolve isoquinoline in a suitable solvent such as dichloromethane.
 - Add a solution of potassium cyanide in water to the flask.
 - Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.
 - Allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
 - Isolate the intermediate Reissert compound, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline.
 - Hydrolyze the Reissert compound by heating with concentrated hydrochloric acid.
 - Neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the isoquinoline-1-carboxylic acid.

- Filter, wash with cold water, and dry the product.

Step 2: Esterification to **Methyl Isoquinoline-1-carboxylate**

- Materials: Isoquinoline-1-carboxylic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).
- Procedure (Fischer Esterification):
 - Suspend isoquinoline-1-carboxylic acid in an excess of methanol.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
 - Cool the reaction mixture and remove the excess methanol under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
 - Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
 - Purify the crude product by column chromatography on silica gel to afford pure **Methyl isoquinoline-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Methyl isoquinoline-1-carboxylate**.

Spectral Data

While specific experimental spectra for **Methyl isoquinoline-1-carboxylate** are not readily available in the searched literature, the following tables outline the expected characteristic signals based on the analysis of related isoquinoline structures.

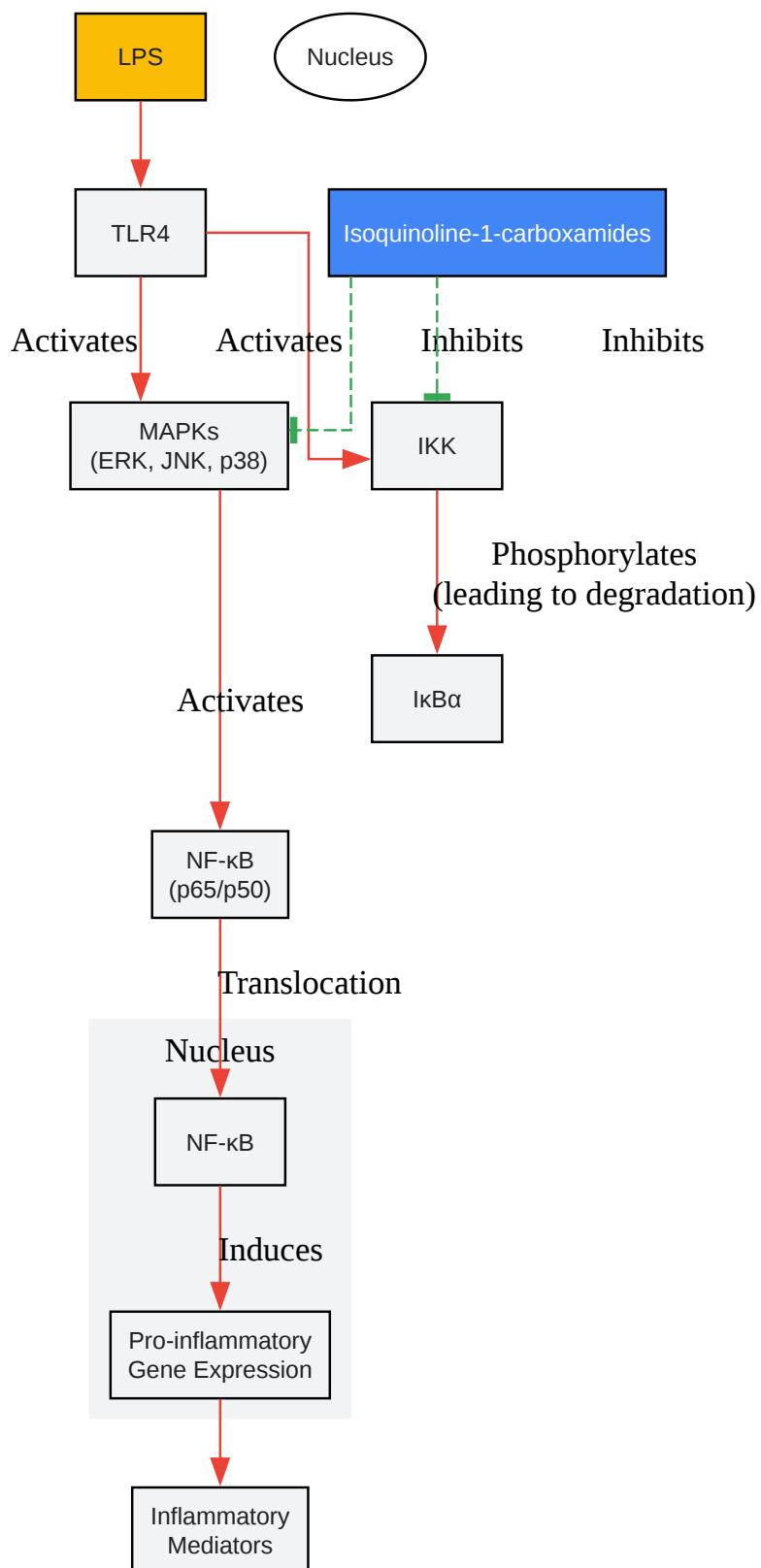
Table 3: Predicted ^1H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5 - 8.2	d	1H	H-8
~8.0 - 7.8	d	1H	H-3
~7.8 - 7.5	m	3H	H-4, H-5, H-7
~7.5 - 7.3	t	1H	H-6
~4.0	s	3H	-OCH ₃

Table 4: Predicted ^{13}C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~166	C=O (ester)
~150 - 120	Aromatic Carbons (C-1, C-3 to C-8a)
~53	-OCH ₃

Table 5: Predicted IR Spectral Data


Wavenumber (cm ⁻¹)	Assignment
~3050	C-H stretch (aromatic)
~2950	C-H stretch (methyl)
~1720	C=O stretch (ester)
~1600, 1480	C=C stretch (aromatic)
~1250	C-O stretch (ester)

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been reported for **Methyl isoquinoline-1-carboxylate**, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds. Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-migratory, anticancer, and antiviral effects.

Anti-Inflammatory and Anti-Migratory Activity

Studies on isoquinoline-1-carboxamides, structurally related to **Methyl isoquinoline-1-carboxylate**, have shown potent anti-inflammatory and anti-migratory effects in lipopolysaccharide (LPS)-treated BV2 microglial cells. The mechanism of action for these compounds was found to be the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl isoquinoline-1-carboxylate - CAS:27104-72-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. name-reaction.com [name-reaction.com]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Reissert reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: Methyl Isoquinoline-1-carboxylate (CAS No. 27104-72-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321313#methyl-isoquinoline-1-carboxylate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com